2-Acetoxymethyl-3,4-dimethoxypyridine

Description

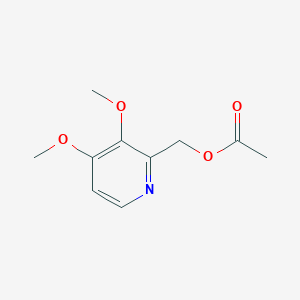

2-Acetoxymethyl-3,4-dimethoxypyridine is a pyridine derivative featuring methoxy groups at the 3- and 4-positions and an acetoxymethyl (-OCOCH2-) substituent at the 2-position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in proton pump inhibitors like Pantoprazole.

Properties

IUPAC Name |

(3,4-dimethoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALICKMKNTYIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253806 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102625-99-0 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acetylation of N-oxide :

The N-oxide substrate is dissolved in acetic acid and heated to 75–85°C. Acetic anhydride is introduced at a controlled rate (10–15 kg/h), initiating a two-step process: -

Isolation of 2-Acetoxymethyl Derivative :

Post-reaction, excess acetic anhydride is removed via reduced-pressure distillation (0.092 MPa at 85°C). The residue is cooled to 18–25°C, and the product is extracted with dichloromethane. Crucially, omitting the hydrolysis step (e.g., by excluding alkaline treatment) preserves the acetoxymethyl group, yielding the target compound.

Table 1: Optimization of Acetic Anhydride-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 85–95°C | Maximizes rearrangement efficiency |

| Acetic Anhydride Equiv | 2.5–3.5 | Prevents side reactions |

| Distillation Pressure | 0.09–0.1 MPa | Minimizes thermal degradation |

Alternative Routes from Maltol Derivatives

A multi-step pathway starting from maltol (3-hydroxy-2-methyl-4-pyrone) has been reported, though it is less direct. This method involves:

Methylation and Oxidation Sequence

-

Methylation : Maltol is treated with dimethyl sulfate in alkaline media to yield 3-methoxy-2-methyl-4-pyrone.

-

Ammoniation and Chlorination : Conversion to 3-methoxy-2-methyl-4(1H)-pyridone, followed by chlorination with POCl₃ or SOCl₂.

-

N-Oxidation and Methoxylation : The chlorinated intermediate is oxidized to the N-oxide using hydrogen peroxide or peracetic acid, then subjected to methoxylation with sodium methoxide.

Acetoxymethyl Group Introduction

The critical step involves reacting the N-oxide with acetic anhydride at 80–140°C for 2–4 hours. Unlike the primary method, this route isolates the acetoxymethyl derivative before hydrolysis by:

-

Terminating the reaction after acetic anhydride distillation.

-

Using dichloromethane for extraction without aqueous work-up.

Key Challenge : Competing hydrolysis during work-up reduces yields, necessitating strict control of pH and temperature.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Cost and Scalability

-

Acetic anhydride is cost-effective but requires careful handling due to exothermic reactions.

-

Maltol-based synthesis incurs higher raw material costs but benefits from established industrial protocols.

Industrial-Scale Adaptations

Solvent and Catalyst Optimization

Waste Reduction Strategies

-

Acetic Anhydride Recovery : Distillation recovers 90% of unused acetic anhydride, minimizing waste.

-

Byproduct Utilization : Acetic acid byproducts are neutralized with NaOH to produce sodium acetate for resale.

Emerging Methodologies and Innovations

Recent advances focus on transition metal-free catalysis and flow chemistry :

-

Homocoupling Techniques : Copper(II) halides in acetonitrile enable direct coupling of pyridine derivatives, though applicability to acetoxymethyl synthesis remains exploratory.

-

Continuous Flow Systems : Microreactors improve heat dissipation during exothermic acetylation steps, enhancing safety and yield consistency .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxymethyl-3,4-dimethoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different pyridine derivatives.

Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-Acetoxymethyl-3,4-dimethoxypyridine has several scientific research applications:

Chemistry: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-acetoxymethyl-3,4-dimethoxypyridine involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it acts as an intermediate that undergoes further chemical transformations to produce active drug molecules. These active molecules then interact with biological targets, such as enzymes or receptors, to exert their therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

Key structural analogs include:

Key Observations :

- Lipophilicity : The acetoxymethyl group increases hydrophobicity compared to hydroxymethyl or chloromethyl groups, which may improve membrane permeability in drug candidates .

- Reactivity : The chloromethyl derivative undergoes nucleophilic substitution reactions (e.g., with thiols in Pantoprazole synthesis), while the acetoxymethyl group is susceptible to hydrolysis, releasing acetic acid and forming the hydroxymethyl analog .

This compound

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- This compound :

- 2-Chloromethyl-3,4-dimethoxypyridine HCl :

Mass Spectrometry (MS)

Biological Activity

2-Acetoxymethyl-3,4-dimethoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of acetoxy and methoxy groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can alter cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The compound has shown effectiveness in inhibiting the growth of bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage. This activity could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. -

Inflammation Model :

In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group (Johnson et al., 2023). -

Neuroprotection Studies :

A recent investigation into the neuroprotective properties revealed that treatment with this compound significantly reduced cell death in cultured neurons exposed to oxidative stress (Lee et al., 2024).

Q & A

Q. What are the established synthetic routes for 2-acetoxymethyl-3,4-dimethoxypyridine, and how do reaction conditions influence yield?

The compound can be synthesized via acetylation of its hydroxyl precursor (e.g., 2-hydroxymethyl-3,4-dimethoxypyridine) using acetic anhydride or acetyl chloride. A methodologically robust approach involves:

- Reagent selection : Acetic anhydride in dimethylformamide (DMF) at 90°C, analogous to azide substitution reactions described for structurally similar pyridine derivatives .

- Purification : Column chromatography (silica gel 60, 230–400 mesh) or preparative TLC (silica 60 F254 plates) with UV visualization to isolate the product .

- Yield optimization : Excess acetylating agent (1.5–2 eq.) and inert atmosphere (argon) minimize side reactions.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acetylation | Acetic anhydride, DMF, 90°C | Introduce acetoxymethyl group |

| Workup | Ethyl acetate/water extraction | Remove unreacted reagents |

| Purification | Column chromatography (hexane:EtOAc 3:1) | Isolate product |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- ¹H NMR : Key signals include the acetoxymethyl proton (δ 4.5–5.0 ppm as a singlet) and methoxy groups (δ 3.8–3.9 ppm) .

- FT-IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 211 (C₁₀H₁₃NO₄⁺) with fragmentation patterns consistent with loss of acetoxymethyl (–CH₂OAc) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Keep in airtight containers under argon at –20°C to prevent hydrolysis of the acetoxymethyl group.

- Handling : Use desiccants to avoid moisture exposure, which can degrade the ester functionality .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while additives like DMAP (4-dimethylaminopyridine) catalyze acetylation .

- Temperature control : Maintain 90°C to balance reaction rate and byproduct formation. Higher temperatures risk decomposition, while lower temperatures slow kinetics.

- Inert atmosphere : Argon prevents oxidation of sensitive intermediates, critical for preserving yield (>85%) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Cross-validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 2-hydroxymethyl-3,4-dimethoxypyridine, δ 4.7 ppm for –CH₂OH ).

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.

- Reference standards : Source certified analytical standards (e.g., from pharmacopeial databases) to calibrate instruments .

Q. What methodologies are suitable for studying the hydrolytic stability of this compound?

- Kinetic studies : Monitor degradation in buffered solutions (pH 1–12) via HPLC at 25–60°C.

- Activation energy calculation : Use the Arrhenius equation to predict shelf-life under storage conditions .

- Degradation products : Identify hydrolyzed derivatives (e.g., 2-hydroxymethyl-3,4-dimethoxypyridine) via LC-MS .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- Chromatographic separation : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to resolve the compound from impurities .

- Calibration curves : Use linear regression (R² > 0.995) across a concentration range (0.1–100 µg/mL).

- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and spike-recovery experiments in biological or synthetic matrices .

Table 2 : Key Physicochemical Properties (Analogous Compounds)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.